N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its complex structure, which includes a quinazoline core, a phenethyl group, and a methoxybenzyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Phenethyl Group: The phenethyl group is introduced via a Friedel-Crafts alkylation reaction, where the quinazoline core is reacted with phenethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methoxybenzyl Moiety: The final step involves the N-alkylation of the quinazoline derivative with 2-methoxybenzyl chloride under basic conditions, typically using sodium hydride or potassium carbonate as the base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinazoline core, potentially converting the dioxo groups to hydroxyl groups.
Substitution: The phenethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Products include methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Products include hydroxylated quinazoline derivatives.
Substitution: Products include halogenated or nitrated phenethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research is ongoing to explore its potential as an anti-cancer agent, given the quinazoline core’s known activity against certain cancer cell lines. Additionally, its ability to modulate biological pathways could make it useful in treating other diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.
Phenethylamines: Compounds such as amphetamine and methamphetamine, which have stimulant effects on the central nervous system.
Uniqueness
N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its combination of a quinazoline core with a phenethyl group and a methoxybenzyl moiety. This unique structure allows it to interact with multiple biological targets, potentially offering a broader range of applications compared to other quinazoline derivatives or phenethylamines.
Properties
CAS No. |
892283-35-1 |
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Molecular Formula |
C25H23N3O4 |
Molecular Weight |
429.476 |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H23N3O4/c1-32-22-10-6-5-9-19(22)16-26-23(29)18-11-12-20-21(15-18)27-25(31)28(24(20)30)14-13-17-7-3-2-4-8-17/h2-12,15H,13-14,16H2,1H3,(H,26,29)(H,27,31) |
InChI Key |
YJSALCGFZZYCAN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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